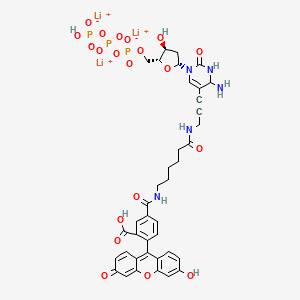

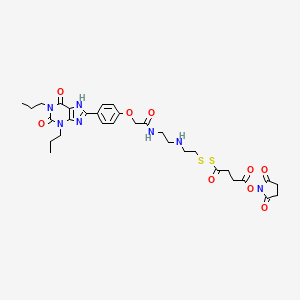

FAM-11-dCTP, 6-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

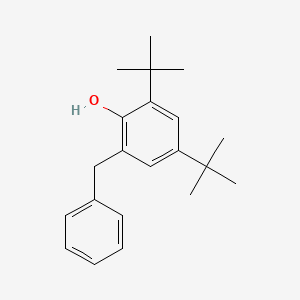

FAM-11-dCTP, 6-isomer: is a derivative of deoxycytidine triphosphate (dCTP) labeled with 6-fluorescein (FAM). It is commonly used as a fluorophore for labeling biomolecules due to its high quantum yield and bright green emission . This compound is particularly useful in various DNA labeling techniques such as Nick-translation, 3’-end labeling, random primed labeling, polymerase chain reaction (PCR), and complementary DNA (cDNA) synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FAM-11-dCTP, 6-isomer involves the conjugation of 6-fluorescein to deoxycytidine triphosphate. The linker length of 11 carbon atoms is optimized for efficient incorporation into the growing DNA chain . The reaction conditions typically involve the use of Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, or terminal transferase .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is purified using high-performance liquid chromatography (HPLC) and tested for purity in enzymatic reactions .

Analyse Des Réactions Chimiques

Types of Reactions: FAM-11-dCTP, 6-isomer primarily undergoes enzymatic incorporation into DNA chains. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The common reagents used include Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, and terminal transferase . The reaction conditions are optimized for the efficient incorporation of the fluorescently-labeled dCTP into the DNA chain .

Major Products: The major product formed is fluorescently-labeled DNA, which can be used in various molecular biology techniques .

Applications De Recherche Scientifique

Chemistry: In chemistry, FAM-11-dCTP, 6-isomer is used for labeling DNA molecules, enabling the study of DNA interactions and modifications .

Biology: In biological research, it is used for fluorescent in situ hybridization (FISH), microarray gene profiling, Southern blot, and Northern blot . It is also used in cell and live imaging studies due to its strong and stable fluorescence signal .

Medicine: In medicine, this compound is used in diagnostic assays to detect specific DNA sequences, aiding in the diagnosis of genetic disorders and infectious diseases .

Industry: In the industrial sector, it is used in the production of diagnostic kits and research tools for molecular biology .

Mécanisme D'action

FAM-11-dCTP, 6-isomer is incorporated into the growing DNA chain by various DNA polymerases . The 6-fluorescein moiety provides a fluorescent signal, allowing for the visualization and quantification of DNA . The linker length of 11 carbon atoms ensures efficient incorporation and minimal interference with DNA polymerase activity .

Comparaison Avec Des Composés Similaires

FAM-12-dCTP: Another fluorescein-labeled dCTP with a different linker length.

TAMRA-dCTP: A tetramethylrhodamine-labeled dCTP used for similar applications but with different spectral properties.

Cy3-dCTP: A cyanine dye-labeled dCTP used for DNA labeling with different emission characteristics.

Uniqueness: FAM-11-dCTP, 6-isomer is unique due to its optimal linker length, which ensures efficient incorporation into DNA and strong fluorescence signal . Its high quantum yield and bright green emission make it a preferred choice for various molecular biology applications .

Propriétés

Formule moléculaire |

C39H39Li3N5O20P3 |

|---|---|

Poids moléculaire |

1011.6 g/mol |

Nom IUPAC |

trilithium;[[[(2R,3S,5R)-5-[6-amino-5-[3-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]prop-1-ynyl]-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1 |

Clé InChI |

WXKYUDILHYOXAO-BPWIAOORSA-K |

SMILES isomérique |

[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

SMILES canonique |

[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)